molecular formula C8H12N4O2 B3033149 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 89239-25-8

4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B3033149
CAS RN: 89239-25-8
M. Wt: 196.21 g/mol
InChI Key: DQZMTADDBWFDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as 4-ADMC, is an important compound in the field of chemistry and biology. It is a versatile compound that can be used in a variety of applications including synthesis, scientific research, and lab experiments. 4-ADMC is an important component in the synthesis of other compounds, and it is also used in the study of biochemical and physiological effects.

Scientific Research Applications

Antipsychotic Potential

One significant application of derivatives of 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide is in the development of potential antipsychotic agents. A study highlighted the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, where the hydroxy and imine functionalities were considered as replacements for the amino and ketone groups of earlier series. These compounds, including 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated reduced spontaneous locomotion in mice without causing ataxia, and they did not bind to D2 dopamine receptors in vitro, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Antitumor Activity

Another area of research involving this compound derivatives is in antitumor activities. A study described the synthesis of pyrimidiopyrazole derivatives, which exhibited significant in vitro antitumor activity against the HepG2 cell line. This research incorporated molecular docking and DFT study to evaluate the compounds' interactions and stability, indicating potential applications in cancer therapy (Fahim, Elshikh, & Darwish, 2019).

Structural Studies

This compound derivatives have also been studied for their molecular and crystal structures. Research on 4-acetamido-2,3-dimethyl-1-phenylpyrazol-5-one and related compounds revealed intermolecular hydrogen bonds stabilizing their molecular conformations. This structural analysis is vital for understanding the compounds' properties and interactions, which can be crucial for developing new pharmaceuticals (Kuznetsov et al., 1999).

Antimicrobial Activities

Studies have also explored the antimicrobial potential of pyrazole derivatives based on this compound. For instance, novel thiazole and pyrazole derivatives were synthesized and evaluated for their antimicrobial properties, with some exhibiting promising activities. This research opens avenues for new antimicrobial agents, addressing the increasing need for effective treatments against resistant pathogens (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Future Directions

Given the potent fungicidal and insecticidal activities of 1H-pyrazole-5-carboxamide derivatives, these compounds could be further explored for the design of new pesticides . Especially, the compound “4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide” could be a promising candidate for further study due to its unique structure and properties.

properties

IUPAC Name

4-acetamido-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-4-6(10-5(2)13)7(8(9)14)12(3)11-4/h1-3H3,(H2,9,14)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZMTADDBWFDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)C)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554154
Record name 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89239-25-8
Record name 4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-Acetamido-1,3-dimethyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.